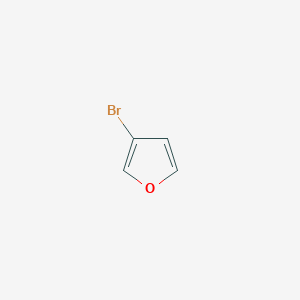

3-Bromofuran

説明

Cinmethylin (benzyl ether derivative of 1,4-cineole) is a pre-emergence herbicide classified under Group 30 of the Herbicide Resistance Action Committee (HRAC). It inhibits fatty acid thioesterases (FATs), enzymes critical for releasing fatty acids from acyl carrier proteins (ACP) during lipid biosynthesis . This mechanism disrupts weed growth by reducing saturated and unsaturated fatty acids (e.g., C14:0, C16:0, and C18:1) essential for membrane formation . Cinmethylin is highly effective against grass weeds like Lolium rigidum (annual ryegrass) and Alopecurus species, with GR₅₀ (50% growth inhibition dose) values ranging from 4.50 to 119.67 g a.i. ha⁻¹ depending on the target weed . Its selectivity in crops like wheat is attributed to cytochrome P450-mediated detoxification, which rapidly metabolizes the herbicide into non-toxic compounds .

特性

IUPAC Name |

3-bromofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrO/c5-4-1-2-6-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWLEQZDXOQZGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176508 | |

| Record name | 3-Bromofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22037-28-1 | |

| Record name | 3-Bromofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22037-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022037281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Bromofuran | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ2XT7CKM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

科学的研究の応用

Chemical Properties and Reactivity

3-Bromofuran, with the molecular formula , is characterized by a furan ring substituted with a bromine atom at the 3-position. This substitution significantly affects its chemical reactivity, making it a valuable intermediate in organic synthesis. The compound exhibits solubility in organic solvents such as chloroform and ethyl acetate, while being insoluble in water .

Synthetic Reagent

This compound serves as a crucial reagent in the preparation of various substituted furan derivatives. It has been utilized in the synthesis of:

- 2-Substituted 3-furfurals : These compounds are essential in the development of pharmaceuticals and agrochemicals .

- 5,6-Dehydronorcantharidins : Notable for their biological activities, these compounds are synthesized using this compound as a starting material .

Diels-Alder Reactions

The compound is also involved in Diels-Alder reactions, demonstrating high reactivity when combined with electron-rich dienophiles. For instance, reactions with divinylsulfone have shown significant yields of Diels-Alder adducts, indicating its utility in constructing complex molecular architectures .

Anticancer Research

Recent studies have highlighted the potential anticancer properties of this compound derivatives. For example, compounds synthesized from this compound have been shown to induce apoptosis in cancer cell lines by modulating proteins involved in cell cycle regulation and apoptosis pathways .

Antimicrobial Activity

Research indicates that this compound derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The unique structure allows for interactions with biological macromolecules, potentially altering their function.

Case Studies and Research Findings

作用機序

The mechanism of action of 3-Bromofuran involves its reactivity as a brominated furan derivative. It acts as a nucleophile in substitution reactions and as a diene in Diels-Alder reactions. The molecular targets and pathways depend on the specific reactions and applications it is involved in .

類似化合物との比較

Chemical Structure and Mechanism of Action

Cinmethylin belongs to the benzyl ether class, while structurally distinct FAT inhibitors include:

- Methiozolin : Shares a similar physiological profile to cinmethylin, reducing fatty acid content in Lemna species but with a distinct metabolic fingerprint .

- Oxaziclomefone , Cumyluron , Bromobutide : These herbicides, recently identified as FAT inhibitors, bind to FAT enzymes but differ in chemical backbone and binding kinetics .

Table 1: Key Structural and Mechanistic Differences

| Compound | Chemical Class | Target Enzyme | Binding Affinity (pI₅₀) | Reference |

|---|---|---|---|---|

| Cinmethylin | Benzyl ether | FAT A/B | 6.3–7.0 | |

| Methiozolin | Isoxazoline | FAT A | 5.9–6.3 | |

| Oxaziclomefone | Oxazole | FAT A | Not reported |

Herbicidal Efficacy

Cinmethylin outperforms several FAT inhibitors in weed control:

- GR₅₀ Values : Cinmethylin exhibits lower GR₅₀ (i.e., higher potency) against Alopecurus aequalis (61.49 g a.i. ha⁻¹) compared to methiozolin, which requires higher doses for similar effects .

- Spectrum of Activity : Cinmethylin effectively controls 9 out of 11 grass weeds, including Poa annua and Avena fatua, whereas compounds like tebutam show narrower spectra .

Table 2: Efficacy Against Key Weeds

| Weed Species | Cinmethylin GR₅₀ (g a.i. ha⁻¹) | Methiozolin GR₅₀ (g a.i. ha⁻¹) |

|---|---|---|

| Alopecurus aequalis | 61.49 | >100 |

| Lolium rigidum | 70.34 (fresh weight) | 85.00 |

| Poa annua | 4.50 | Not effective |

Metabolic Detoxification and Resistance

- Metabolism in Crops : Wheat detoxifies cinmethylin via P450-mediated oxidation, producing water-soluble metabolites (e.g., hydroxylated derivatives) that minimize phytotoxicity . In contrast, methiozolin resistance in weeds is linked to enhanced glutathione conjugation .

- Cross-Resistance: Alopecurus myosuroides populations pre-adapted to fenoxaprop (ACCase inhibitor) or pendimethalin (microtubule inhibitor) show reduced sensitivity to cinmethylin, highlighting risks of non-target site resistance (NTSR) .

Environmental and Soil Impact

Cinmethylin increases soil pH (from 6.2 to 7.1) and reduces sucrase/urease activity by 15% at field doses, though these effects are transient . Comparatively, trifluralin (a dinitroaniline herbicide) persists longer in soil due to higher volatility but lacks cinmethylin’s FAT-specific action .

Synergistic Combinations

Cinmethylin shows synergistic effects with metribuzin, improving soybean yields by 20% compared to alachlor-based treatments . This contrasts with methiozolin, which is rarely used in combination due to overlapping lipid biosynthesis inhibition .

生物活性

3-Bromofuran is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the biological significance of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. We will also present relevant case studies and research findings that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound is derived from furan, a five-membered aromatic ring containing oxygen. The bromine substituent at the third position enhances its reactivity and biological activity. The compound can undergo various chemical transformations, including acetylation and metalation, which can further modify its biological properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 64 µg/mL | |

| Staphylococcus aureus | 32 µg/mL | |

| Listeria monocytogenes | 16 µg/mL | |

| Pseudomonas fluorescens | <10 µg/mL |

In a study by Saeid et al., it was found that various derivatives of furan, including those based on this compound, demonstrated antimicrobial activity surpassing traditional antibiotics like streptomycin and tetracycline . This highlights the potential of this compound as an effective antimicrobial agent.

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound have been studied in various models. For instance, compounds derived from furan have shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), suggesting a mechanism for their anti-inflammatory effects .

A notable study indicated that furan derivatives could modulate signaling pathways involved in inflammation, specifically through the inhibition of MAPK and PPAR-γ pathways . The structural specificity of these compounds appears to play a crucial role in their efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored through various mechanisms:

- Mechanism of Action : Research shows that furan derivatives can induce apoptosis in cancer cells by disrupting mitochondrial functions and altering membrane integrity .

- Case Study : A study involving furan-conjugated tripeptides demonstrated significant cytotoxicity against HeLa cervical cancer cells, with an IC50 value of 0.15 µg/mL . This suggests that modifications to the furan structure can enhance its anticancer properties.

Case Studies and Research Findings

- Antimicrobial Study : A comprehensive investigation into the antimicrobial activity of furan derivatives revealed that certain compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

- Inflammation Model : In carrageenan-induced inflammatory rat models, hydrazide-hydrazone derivatives linked to furan showed significant anti-inflammatory activity, indicating the potential for therapeutic applications in treating inflammatory diseases .

- Cancer Cell Lines : The efficacy of furan-based compounds against various cancer cell lines has been documented, with some derivatives demonstrating superior activity compared to established chemotherapeutics .

化学反応の分析

Palladium-Catalyzed C–H Bond Arylation Reactions

3-Bromofuran undergoes regioselective Pd-catalyzed C–H bond arylations, enabling the synthesis of polyarylated furans.

C2-Selective Monoarylation

Using Pd(OAc)₂ (1 mol%) and KOAc (2 equiv.) in DMA at 120°C for 8 hours, this compound reacts with aryl bromides to yield C2-arylated products (47–56% yields) . Key factors include:

-

Regioselectivity : Exclusive C2-arylation due to electronic and steric effects .

-

Optimized Conditions : Lower catalyst loading (1 mol% vs. 5 mol%) and DMA solvent minimize oligomerization .

-

Substrate Scope : Compatible with electron-deficient aryl bromides (e.g., 3-bromobenzonitrile, 3-bromobenzotrifluoride) and heteroaryl bromides (e.g., 3-bromopyridine) .

| Aryl Bromide | Product Yield (%) | Reference |

|---|---|---|

| 4-Bromoacetophenone | 47 | |

| 3-Bromobenzotrifluoride | 50 | |

| 2-Bromonaphthalene | 38 | |

| 5-Bromopyrimidine | 45 |

Di- and Triarylation Pathways

Increasing aryl bromide equivalents (2–4 equiv.) enables sequential arylation:

-

C2,C5-Diarylation : Achieved with 2 equiv. of aryl bromide (e.g., 1-bromo-3,5-bis(trifluoromethyl)benzene) at 150°C, yielding 47–56% diarylated furans .

-

C2,C4,C5-Triarylation : Requires 4 equiv. of aryl bromide, forming triarylated furans (61% yield) .

Ionic Diels–Alder Reactions with Cyclobuteniminium Cations

This compound participates in ionic Diels–Alder (I-DA) reactions with electron-deficient dienophiles, such as cyclobuteniminium cations :

Reaction Mechanism and Selectivity

-

Regioselectivity : Nucleophilic C1 of this compound attacks electrophilic C6 of the dienophile, forming a single cycloadduct .

-

Stereoselectivity : Exo transition state (TS1x) predominates due to steric repulsion between bromine and the iminium group in the endo pathway .

-

Kinetics : Activation Gibbs free energy (ΔG‡) of 23.7 kcal/mol and slight exergonicity (ΔG = –1.9 kcal/mol) .

Molecular Mechanism

ELF topological analysis supports a non-concerted two-stage mechanism :

-

Initial nucleophilic attack at C6 of the dienophile.

Side Reactions and Limitations

-

Oligomerization : A major side reaction under suboptimal conditions (e.g., high temperature or concentration) .

-

Steric Hindrance : Bulky substituents (e.g., 2-bromo-6-(trifluoromethyl)pyridine) reduce yields (42–45%) .

-

Solvent Sensitivity : Reactions fail in non-polar solvents (e.g., toluene, CPME) .

準備方法

Regioselective Arylation at the C2 Position

Sequential Arylation for Triarylfuran Synthesis

Diels-Alder Reactions of this compound

Cycloaddition with Divinylsulfone

This compound participates in Diels-Alder reactions with dienophiles such as divinylsulfone. Under microwave irradiation at 150°C, this reaction produces endo/exo mixtures of bicyclic adducts. For instance, heating this compound (6.3 g, 42.9 mmol) with divinylsulfone (1.0 g, 8.46 mmol) in pyridine at 80°C for 24 hours achieves 95% conversion to Diels-Alder adducts. Subsequent purification via flash chromatography affords near-quantitative yields of the products, which can be further functionalized.

Thermal Rearrangement to Dibromodiphenylsulfones

The Diels-Alder adducts derived from this compound undergo thermal rearrangement in dimethyl sulfoxide (DMSO) with potassium hydroxide at 100°C, yielding 4,4'-dibromodiphenylsulfone and 3,4'-dibromodiphenylsulfone in a 79:21 ratio. This transformation underscores the utility of this compound in accessing sulfone-containing aromatics, which are valuable in materials science.

Suzuki–Miyaura Cross-Coupling Reactions

Coupling with Boronic Acids

This compound serves as a substrate in Suzuki–Miyaura couplings, enabling the introduction of aryl groups at the C3 position. A representative procedure involves reacting this compound with arylboronic acids (e.g., 4-methoxyphenylboronic acid) in the presence of Pd(OAc)₂, triphenylphosphine, and Na₂CO₃ in ethanol/toluene at 100°C. This method provides access to 3-aryl-3-bromofurans, which are intermediates for further functionalization.

Sequential Coupling for Polysubstituted Furans

Lithium Diisopropylamide (LDA)-Mediated Formylation

Directed Ortho-Metalation

This compound undergoes directed ortho-metalation with LDA in tetrahydrofuran (THF) at −78°C, followed by quenching with DMF to yield 3-bromo-2-formylfuran. This method, yielding 41% of the aldehyde, demonstrates the feasibility of introducing electrophilic groups at the C2 position. The reaction proceeds via deprotonation at C5, followed by formylation, and is critical for synthesizing furan-based aldehydes.

Applications in Natural Product Synthesis

Rosefuran and Furan Fatty Acids

The regioselective coupling reactions of this compound have been applied to synthesize natural products such as rosefuran and furan fatty acids. For instance, Pd⁰-catalyzed alkynylation of 2,3-dibromofuran derivatives—accessible from this compound—provides 2-alkynylfurans, which are precursors to these compounds .

Q & A

Q. What spectroscopic methods are employed to characterize 3-Bromofuran and its derivatives?

Characterization of this compound derivatives typically involves 1H NMR, 13C NMR, and elemental analysis . For example:

- 3-Bromo-2-(4-chlorophenyl)furan exhibits a singlet at δ 7.53 (1H) and a doublet at δ 6.60 (1H) in 1H NMR, while 13C NMR shows peaks at δ 148.0 (C-Br) and 142.9 (furan ring carbons) .

- 4-(this compound-2-yl)-3-fluorobenzaldehyde displays distinct 1H NMR signals for the aldehyde proton (δ 10.00) and furan protons (δ 7.53, 6.60) .

Elemental analysis confirms stoichiometry, with deviations ≤0.5% for C and H .

Q. What are the optimized conditions for Pd-catalyzed C–H arylation using this compound?

The Pd(OAc)₂/KOAc/DMA system is critical:

- Catalyst : 1 mol% Pd(OAc)₂ (higher loadings reduce yield).

- Base : 2 equivalents KOAc.

- Solvent/Temperature : DMA at 120°C for 8 hours.

- Concentration : 0.125 M to minimize oligomerization.

- Stoichiometry : 5 equivalents of this compound to suppress side reactions. Suboptimal conditions (e.g., 150°C or CPME solvent) lead to <20% yields .

Q. How should researchers handle stability issues during this compound storage?

this compound is stabilized with additives like 0.5% calcium carbonate to prevent degradation. Storage at low temperatures (-20°C) in inert atmospheres (argon) is recommended. Degradation products (e.g., oligomers) form at higher concentrations (>0.25 M) .

Advanced Research Questions

Q. How can sequential C2, C3, and C5 functionalization of this compound be achieved?

A three-step strategy enables triarylation:

C2–H Arylation : Pd-catalyzed coupling with electron-deficient aryl bromides (e.g., 4-bromoacetophenone) .

C3 Functionalization : Suzuki-Miyaura coupling using aryl boronic acids .

C5–H Arylation : Second Pd-catalyzed step with distinct aryl halides.

This method synthesizes 2,3,5-triarylfurans with three unique aryl groups, confirmed by X-ray crystallography .

Q. What factors govern regioselectivity in C–H bond functionalization of this compound?

Regioselectivity at C2 is driven by:

- Electron-deficient aryl partners : Activate the furan ring for electrophilic palladation.

- Steric effects : Bulky substituents disfavor C5 coupling.

- Catalyst system : Phosphine-free Pd(OAc)₂ promotes C2 selectivity, while ligands like PPh₃ shift reactivity .

For example, coupling with 4-bromoacetophenone yields 47% C2-arylated product, whereas steric hindrance at C5 limits competing pathways .

Q. How can competing oligomerization be mitigated during Pd-mediated reactions?

Key strategies include:

- Dilute conditions (0.125 M) : Reduce intermolecular coupling.

- Excess this compound (5 equiv.) : Favors monomeric product over oligomers.

- Controlled reaction time (8 h) : Prolonged durations (>16 h) increase oligomerization by 30% .

Additives like TEMPO or catechol are ineffective in suppressing side reactions .

Q. Can directed ortho-metalation complement transition-metal catalysis for this compound functionalization?

Yes. NaHMDS induces directed metalation at specific positions, enabling nucleophilic trapping with electrophiles (e.g., aldehydes, alkyl halides). This approach bypasses traditional cross-coupling limitations, offering access to β-functionalized furans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。